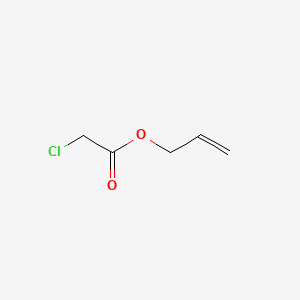

Allyl chloroacetate

Description

The exact mass of the compound Allyl chloroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44997. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Allyl chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBJJCDVORDOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183417 | |

| Record name | Allyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2916-14-5 | |

| Record name | 2-Propen-1-yl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Allyl Chloroacetate – Structural Bifunctionality and Synthetic Utility

Executive Summary

Allyl chloroacetate (CAS 2916-14-5) serves as a critical bifunctional building block in organic synthesis and polymer chemistry. Its utility stems from the orthogonal reactivity of its two functional centers: the electrophilic

Structural Analysis & Physicochemical Profile

Molecular Architecture

Allyl chloroacetate (

-

-Halo Carbon (

-

Allyl Terminus (

): An olefinic tail capable of radical polymerization or electrophilic addition.

Key Physical Constants

The following data is consolidated for experimental planning.

| Property | Value | Context/Notes |

| CAS Number | 2916-14-5 | |

| Molecular Weight | 134.56 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 164 °C | At 760 mmHg [1, 2] |

| Density | 1.159 – 1.16 g/mL | At 25 °C [2] |

| Refractive Index ( | 1.446 – 1.450 | Critical for optical polymer applications [2] |

| Flash Point | 61 °C | Closed Cup; Combustible Liquid [3] |

| Solubility | Immiscible with water; Miscible with ethanol, ether | Hydrolyzes slowly in water; rapidly in base |

Synthetic Routes & Production Protocol

While commercially available, in-house synthesis is often required for deuterated analogs or specific purity profiles. The standard industrial route involves direct Fischer esterification.

Protocol: Acid-Catalyzed Esterification

Reaction:

Reagents:

-

Chloroacetic acid (1.0 eq)

-

Allyl alcohol (1.2 eq, excess drives equilibrium)

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) (1-2 mol%) or conc.

. -

Solvent: Toluene or Benzene (for azeotropic water removal).

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

-

Charging: Add chloroacetic acid, allyl alcohol, solvent, and catalyst.

-

Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3–5 hours).

-

Workup: Cool to room temperature. Wash the organic layer with saturated

(to remove unreacted acid) followed by brine. -

Drying: Dry the organic layer over anhydrous

and filter. -

Purification: Perform fractional distillation under reduced pressure to prevent polymerization. Collect the fraction boiling at ~164°C (atmospheric) or equivalent reduced pressure value.

Reactivity & Mechanistic Pathways[5]

Allyl chloroacetate is unique because it allows for "divergent synthesis." The pathway taken depends entirely on the reaction conditions (ionic vs. radical).

Pathway A: Nucleophilic Substitution ( )

The chlorine atom is a good leaving group. Nucleophiles (amines, thiols, phenoxides) attack the

Pathway B: Radical Polymerization

The allyl group undergoes free-radical polymerization.[1] However, allyl monomers exhibit "degradative chain transfer" (hydrogen abstraction from the methylene group), which often limits the molecular weight of the resulting polymer unless specialized initiators or copolymerization strategies are used [1].

Pathway Visualization

The following diagram illustrates the divergent reactivity logic.

Figure 1: Divergent reactivity pathways of allyl chloroacetate. Path A (Green) dominates in polar synthesis; Path B (Red) dominates in polymer chemistry.

Applications in Drug Development & Materials[5]

Heterocyclic Synthesis (Pharmaceuticals)

Allyl chloroacetate is a precursor for the thiazolidinone scaffold, a pharmacophore found in anticonvulsant and antimicrobial agents.

-

Mechanism: Reaction with thiourea leads to cyclization, forming 2-aminothiazol-4-ones. The allyl group is often retained to improve lipophilicity or serve as a handle for further functionalization (e.g., via olefin metathesis).

-

Reference: Synthesis of chlorine-containing heterocycles for drug discovery [4].

Optical Resins (Materials Science)

The allyl group allows this molecule to be used as a monomer in CR-39 type resins.

-

Utility: The chlorine substituent increases the refractive index and density of the resulting polymer compared to non-halogenated allyl esters.

-

Challenge: Homopolymerization is difficult; it is frequently copolymerized with vinyl acetate or other vinyl monomers to adjust the thermal and mechanical properties of the plastic.

Safety, Handling, & Stability

WARNING: Allyl chloroacetate is a Lachrymator and a Severe Irritant .

GHS Hazard Classification

-

Acute Toxicity: Toxic if swallowed (H301), Fatal if inhaled (H330) [3].

-

Skin/Eye: Causes severe skin burns (H314) and serious eye damage (H318).

-

Flammability: Combustible liquid (H227/H226).

Handling Protocol

-

Engineering Controls: ALWAYS handle in a functioning chemical fume hood. The lachrymatory effect is immediate and debilitating.

-

PPE: Butyl rubber or Silver Shield® gloves are recommended. Standard nitrile gloves may offer insufficient breakthrough time for chlorinated esters. Wear chemical splash goggles and a face shield.

-

Decontamination: In case of spill, neutralize with dilute aqueous ammonia or sodium carbonate to hydrolyze the ester and neutralize the acid, then absorb with inert material.

Storage

-

Store in a cool, dry place (<15°C recommended).[2]

-

Keep away from strong oxidizers and strong bases (which cause rapid hydrolysis).

-

Protect from light to prevent premature autopolymerization.

References

-

PubChem. (2025).[3] Allyl chloroacetate | C5H7ClO2.[4][3][5][1] National Library of Medicine. Available at: [Link]

-

National Institutes of Health (PMC). (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules. Available at: [Link]

Sources

- 1. Allyl chloroacetate | 2916-14-5 | Benchchem [benchchem.com]

- 2. Allyl Chloroacetate | 2916-14-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroacetic acid allyl ester (CAS 2916-14-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

Allyl Chloroacetate: A Bifunctional Synthon in Advanced Organic Synthesis and Polymer Chemistry

Executive Summary: The Dual-Modality Synthon

Allyl chloroacetate (CAS 2916-14-5) is a strategic bifunctional ester utilized in high-value organic synthesis and polymer engineering.[1] Its utility stems from its "Janus-faced" reactivity: it possesses a highly electrophilic

For drug development professionals, this molecule serves two critical roles:

-

Pharmacophore Construction: A rapid alkylating agent for synthesizing nitrogen and oxygen heterocycles (e.g., morpholines, piperazines).[1]

-

Polymer Conjugation: A monomer that introduces pendant chloro-functional handles into polymer backbones, enabling post-polymerization modification (PPM) for drug delivery systems.[1]

Physicochemical Profile & Safety Architecture

Critical Constants

The following data validates the identity and handling parameters of the reagent.

| Property | Value | Context for Application |

| Molecular Formula | Bifunctional ester | |

| Molecular Weight | 134.56 g/mol | Stoichiometric calculations |

| Boiling Point | 164 °C | High-boiling; requires vacuum distillation for purification |

| Density | 1.159 g/mL | Denser than water; sinks in aqueous extractions |

| Solubility | Miscible in EtOH, Ether, Acetone | Compatible with standard organic workups |

| Flash Point | ~68 °C | Combustible; requires standard fire safety |

Safety & Handling (Lachrymator Protocol)

WARNING: Allyl chloroacetate is a potent lachrymator and alkylating agent.[1] It causes severe eye irritation and skin burns.[1]

-

Engineering Controls: All transfers must occur within a certified fume hood.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or aqueous sodium hydroxide to hydrolyze the ester and displace the chloride, neutralizing the alkylating potential.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.[1]

Reactivity Profile & Mechanistic Pathways[1][2][3]

The molecule's value lies in its ability to react selectively at three distinct sites. The diagram below maps these pathways, guiding synthetic strategy.

Figure 1: Chemoselectivity map of Allyl Chloroacetate. Path A is dominant in small molecule synthesis; Path B is utilized in materials science.[1]

Synthetic Application: Heterocycle Construction

In pharmaceutical chemistry, allyl chloroacetate is a premier reagent for "stitching" heterocycles.[1] The chloroacetyl group acts as a bielectrophile equivalent when paired with dinucleophiles.

Protocol: Synthesis of Morpholine-3-one Derivatives

This protocol demonstrates the formation of a morpholine scaffold, a common pharmacophore in anticoagulants and antibiotics.[1]

Mechanism:

-

N-Alkylation: The secondary amine attacks the

-carbon, displacing chloride ( -

Lactamization: The resulting intermediate undergoes intramolecular transesterification to close the ring (releasing allyl alcohol).

Step-by-Step Methodology:

-

Reagents: 2-Aminoethanol derivative (1.0 eq), Allyl chloroacetate (1.1 eq),

(2.0 eq), Acetonitrile (0.1 M).[1] -

Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

-

Addition: Dissolve amine in Acetonitrile. Add

. Cool to 0°C. Add Allyl chloroacetate dropwise (exothermic). -

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with

to visualize the allyl group). -

Workup: Filter off inorganic salts (

, excess carbonate). Concentrate the filtrate. -

Purification: Flash column chromatography (Hexane/EtOAc).

Expert Insight: Using Finkelstein conditions (adding catalytic NaI) can accelerate the initial alkylation by converting the alkyl chloride to a more reactive alkyl iodide in situ.

Polymer Science: Overcoming Degradative Chain Transfer

Allyl monomers are notoriously difficult to polymerize to high molecular weights due to "degradative chain transfer."[1] The allylic radical is resonance-stabilized, which slows down propagation.[1] However, allyl chloroacetate is valuable precisely because it forms low-molecular-weight oligomers used as cross-linkers.[1]

Mechanism of Allylic Polymerization

The diagram below illustrates the competition between chain growth and chain transfer, a critical concept for polymer chemists using this monomer.

Figure 2: The "Degradative Chain Transfer" mechanism inherent to allyl monomers.[1] Path B limits molecular weight, producing useful oligomeric cross-linkers rather than high-MW polymers.[1]

Application in Drug Delivery

Researchers utilize allyl chloroacetate to synthesize functionalized poly(carboxylate)s .[1]

-

Copolymerization: Allyl chloroacetate is copolymerized with vinyl acetate.[1]

-

Post-Polymerization Modification: The pendant

groups react with amine-containing drugs (e.g., Doxorubicin) or solubilizing agents (PEG-amines) via

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76206, Allyl chloroacetate. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Substance Information: Allyl chloroacetate.[1] Retrieved from [Link][1]

-

Matsumoto, A., et al. (2000). Radical Polymerization of Allyl Esters: Control of Molecular Weight and Structure.[1] Journal of Polymer Science Part A. (General reference for degradative chain transfer mechanism).

Sources

Technical Guide: High-Fidelity Synthesis of Allyl Chloroacetate

Executive Summary

Allyl chloroacetate (CAS: 2916-14-5) is a bifunctional building block critical in drug development and polymer chemistry. It serves as a precursor for heterocycles via alkylation and as a monomer for functionalized allyl polymers. While commercially available, high-purity applications often require de novo synthesis to avoid stabilizers or hydrolysis byproducts common in aged commercial stocks.

This guide details the synthesis of allyl chloroacetate from allyl alcohol.[1] While direct Fischer esterification is possible, this document prioritizes the Acyl Chloride Route (Method A) for research-grade applications due to its superior kinetics, higher conversion rates, and easier purification profile.

Strategic Pathway Selection

Before initiating synthesis, select the pathway that aligns with your purity requirements and available equipment.

| Feature | Method A: Acyl Chloride (Recommended) | Method B: Direct Esterification |

| Reagents | Allyl Alcohol + Chloroacetyl Chloride | Allyl Alcohol + Chloroacetic Acid |

| Catalyst | None (Base scavenger used) | Strong Acid ( |

| Kinetics | Fast (< 2 hours), Exothermic | Slow (Equilibrium driven), requires heat |

| Water Mgmt | Anhydrous conditions required | Requires Dean-Stark water removal |

| Purity Profile | High (>98% post-distillation) | Moderate (Trace acid often remains) |

| Primary Risk | Violent hydrolysis, HCl generation | Polymerization of allyl group due to heat |

Deep Dive: The Acyl Chloride Route

Mechanistic Logic

The reaction proceeds via a nucleophilic acyl substitution.[1] The oxygen of the allyl alcohol attacks the highly electrophilic carbonyl carbon of the chloroacetyl chloride. A base (typically Triethylamine or Pyridine) is essential to scavenge the generated HCl, preventing acid-catalyzed side reactions such as the addition of HCl across the allyl double bond or ether formation.

Figure 1: Nucleophilic acyl substitution pathway. The base prevents the reversibility of the final step.

Experimental Protocol (Bench Scale)

Target Scale: 100 mmol Expected Yield: 85-92%

Reagents & Apparatus

-

Allyl Alcohol: 6.8 mL (100 mmol) - Distill before use if yellowed.

-

Chloroacetyl Chloride: 8.4 mL (105 mmol) - Slight excess ensures full alcohol conversion.

-

Triethylamine (

): 15.3 mL (110 mmol) - Must be dry. -

Dichloromethane (DCM): 150 mL - Anhydrous.

-

Apparatus: 500 mL 3-neck Round Bottom Flask (RBF), addition funnel,

inlet, thermometer.

Step-by-Step Methodology

-

System Setup: Flame-dry the glassware and assemble under a nitrogen atmosphere.

-

Solvation: Charge the RBF with Allyl Alcohol (100 mmol),

(110 mmol), and anhydrous DCM (100 mL). -

Thermal Control: Cool the solution to 0°C using an ice-salt bath.

-

Why? Controlling the exotherm prevents the displacement of the allylic chloride and minimizes polymerization risks.

-

-

Reagent Addition: Dissolve Chloroacetyl Chloride (105 mmol) in 50 mL DCM. Add this solution dropwise via the addition funnel over 45 minutes.

-

Self-Validating Check: Monitor internal temperature; do not allow it to exceed 5°C. White precipitate (

) will form immediately, confirming the reaction is proceeding.

-

-

Reaction Maturation: Once addition is complete, allow the mixture to warm to room temperature naturally and stir for 2 hours.

-

Endpoint Check: Perform TLC (Solvent: 10% EtOAc/Hexane). The Allyl Alcohol spot (

) should be absent.

-

-

Quench & Workup:

-

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator, bath < 30°C).

Purification Strategy

The crude oil is usually yellow. For pharmaceutical applications, distillation is mandatory.

-

Method: Vacuum Distillation.

-

Conditions: Boiling point is approx. 58-60°C at 15 mmHg .

-

Note: Add a radical inhibitor (e.g., 100 ppm BHT) to the distillation pot to prevent polymerization of the allyl group during heating.

Alternative: Green Catalytic Route (Lipase)

For researchers prioritizing Green Chemistry or requiring mild conditions (e.g., if the allyl substrate has acid-sensitive moieties), enzymatic synthesis is the validated alternative.

-

Catalyst: Candida antarctica Lipase B (CALB / Novozym 435).

-

Acyl Donor: Vinyl chloroacetate (irreversible transesterification).

-

Conditions: 40°C in Hexane.

-

Advantage: Neutral pH, no toxic chlorinated solvents, reusable catalyst.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of allyl chloroacetate.

Characterization Data

Validate your product using the following standard values.

| Technique | Expected Signal | Interpretation |

| IR Spectroscopy | 1735-1750 | Strong C=O stretch (Ester) |

| IR Spectroscopy | 1645 | C=C stretch (Allyl group) |

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) | ||

| 1H NMR (CDCl3) | Terminal alkenes ( | |

| 1H NMR (CDCl3) | Internal alkene ( |

Safety & Handling (Critical)

Allyl chloroacetate is a potent lachrymator (tear gas agent) and a vesicant.

-

Engineering Controls: All operations, especially the transfer of chloroacetyl chloride and the final distillation, must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Spill Protocol: Neutralize spills immediately with dilute ammonia or sodium bicarbonate solution. Do not wipe with paper towels (increases surface area for evaporation).

-

Waste: Segregate halogenated organic waste.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76206, Allyl chloroacetate. Retrieved from [Link]

-

Organic Syntheses. (1921). Allyl Alcohol Synthesis (Background on precursor handling). Org. Syn. 1, 15. Retrieved from [Link]

-

Yadav, V. K., & Babu, K. G. (2003).[4] Methodologies for Allyl Chloride synthesis (Relevant to side reactions). Tetrahedron, 59(46), 9111-9116. Retrieved from [Link]

-

ResearchGate. (2019). Lipase-Catalyzed Synthesis of Esters (Green Chemistry Alternative). Retrieved from [Link]

Sources

Allyl chloroacetate synthesis via transesterification

Technical Guide: Allyl Chloroacetate Synthesis via Transesterification

Executive Summary This technical guide details the synthesis of Allyl Chloroacetate (ACA) via the transesterification of Methyl Chloroacetate (MCA) with Allyl Alcohol. Unlike direct esterification, transesterification offers a water-free reaction environment, simplifying equilibrium management and reducing hydrolysis risks.[1] This guide prioritizes a Titanium(IV)-mediated protocol due to its high selectivity and compatibility with acid-sensitive functionalities, while also benchmarking against acid-catalyzed and enzymatic routes.[1]

Part 1: Mechanistic Principles & Thermodynamics[1]

The synthesis relies on Nucleophilic Acyl Substitution.[1][2] The reaction is equilibrium-controlled (

Reaction Scheme

Mechanistic Pathway (Titanium-Mediated)

The Titanium(IV) catalyst acts as a Lewis acid, activating the carbonyl oxygen of the MCA. The mechanism proceeds through a tetrahedral intermediate.[2][3][4]

Figure 1: Lewis-acid mediated transesterification mechanism via tetrahedral intermediate.[1]

Part 2: Catalytic Strategies & Selection

Selection of the catalyst dictates the impurity profile and workup complexity.

| Catalyst Class | Example | Pros | Cons | Recommended Use |

| Titanates | Titanium(IV) isopropoxide | Neutral conditions, high yield (>95%), easy removal via hydrolysis.[1] | Moisture sensitive.[1] | Primary Choice for Pharma/Fine Chem. |

| Organostannanes | Otera’s Catalyst / DBTO | Extremely active, reusable.[1] | High toxicity (Tin), difficult trace metal removal.[1] | Large-scale industrial (if Tin permitted).[1] |

| Brønsted Acids | p-TSA / H₂SO₄ | Cheap, widely available.[1] | Corrosive, promotes side reactions (etherification), darkens product.[1] | Low-cost commodity synthesis.[1] |

| Enzymes | Lipase (CALB) | Mild (30-60°C), no polymerization risk.[1] | High cost, slower kinetics.[1] | High-value, thermally sensitive substrates.[1] |

Part 3: Optimized Experimental Protocol

Protocol: Titanium(IV) Isopropoxide Mediated Transesterification Target Scale: 100g Batch | Expected Yield: 92-96%[1]

Reagents & Equipment[1]

-

Methyl Chloroacetate (MCA): 1.0 equiv (108.5 g)[1]

-

Allyl Alcohol: 1.5 equiv (87.1 g) – Excess drives equilibrium.[1]

-

Titanium(IV) Isopropoxide: 1.0 mol% (2.84 g)[1]

-

Inhibitor: Hydroquinone (0.1 wt%) – Prevents allyl polymerization.[1]

-

Equipment: 3-neck RBF, Dean-Stark trap (or fractionation column), Nitrogen inlet, Vacuum pump.[1]

Step-by-Step Methodology

-

Inerting: Flame-dry the reaction vessel and flush with Nitrogen. Moisture deactivates the Titanium catalyst.[1]

-

Charging: Charge MCA, Allyl Alcohol, and Hydroquinone. Stir at room temperature.

-

Catalyst Addition: Add Titanium(IV) isopropoxide via syringe. The solution may turn slightly yellow.[1]

-

Reaction & Distillation:

-

Heat the mixture to 80-90°C (Oil bath).

-

Methanol (bp 64.7°C) will begin to distill.[1]

-

Critical Control: Maintain the head temperature below 70°C to prevent loss of Allyl Alcohol (bp 97°C). Use a fractionating column if possible.

-

-

Monitoring: Monitor reaction progress via GC or TLC. The reaction is complete when MCA is <1%.

-

Quench & Workup:

-

Purification:

Process Flow Diagram

Figure 2: Process flow for the Titanium-mediated synthesis of Allyl Chloroacetate.

Part 4: Process Safety & Impurity Profile

Safety Critical: Allyl Chloroacetate is a potent lachrymator and highly toxic.[1] All operations must be conducted in a functioning fume hood.[1]

| Hazard Class | Description | Mitigation |

| Acute Toxicity | Oral/Dermal/Inhalation (Cat 3/4).[1] | Double-gloving (Nitrile/Laminate), Full-face respirator if outside hood.[1] |

| Lachrymator | Causes severe eye irritation/tearing.[1] | Sealed systems; Keep eye wash station immediately accessible.[1][6] |

| Genotoxicity | Alkylating agent (potential carcinogen).[1] | Treat all waste as hazardous; Decontaminate glassware with dilute NaOH.[1] |

Key Impurities:

-

Diallyl Ether: Formed via acid-catalyzed dehydration of allyl alcohol (minimized by using Ti-catalyst).[1]

-

Allyl Acetate: If starting material contains acetic acid impurities.[1]

-

Polymerized Species: Viscous residue if hydroquinone is omitted.[1]

Part 5: References

-

Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.[1] Link[1]

-

Seebach, D., et al. (1982).[1] Titanate-Mediated Transesterification. Synthesis, 1982(2), 138-141.[1] Link[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 76206, Allyl chloroacetate. Link

-

Fisher Scientific. (2021).[1] Safety Data Sheet: Allyl Chloroacetate. Link[1]

Sources

- 1. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jbiochemtech.com [jbiochemtech.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Chiral ester synthesis by transesterification [organic-chemistry.org]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Bifunctional Utility of Allyl Chloroacetate in Modular Drug Synthesis

Executive Summary

Allyl chloroacetate (ACA) serves as a critical bifunctional lynchpin in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic centers: the

Molecular Architecture & Reactivity Profile

ACA is defined by two distinct reactive sites that can be manipulated independently. This orthogonality allows researchers to attach the acetate unit to a nucleophile first, and subsequently reveal the carboxylic acid without disturbing acid- or base-sensitive functionalities elsewhere in the molecule.

Physical Properties Table

| Property | Value | Relevance to Protocol |

| CAS Number | 2916-14-5 | Verification of raw material.[1] |

| Molecular Weight | 134.56 g/mol | Stoichiometry calculations. |

| Boiling Point | 164°C | High enough for reflux in toluene/DMF; requires vacuum distillation for removal. |

| Density | 1.16 g/mL | Volumetric dispensing accuracy. |

| Safety Profile | Lachrymator , Toxic | Requires strictly closed-hood handling and specific waste disposal.[2][3] |

Reactivity Map

The following diagram illustrates the divergent pathways available to ACA.

Figure 1: Divergent reactivity pathways of Allyl Chloroacetate. Path A exploits the alkylating potential of the C-Cl bond, while Path B utilizes the transition-metal-catalyzed cleavage of the allyl ester.

Module A: The Electrophilic -Carbon ( )

The primary application of ACA is the N-alkylation of amino acids or amines to generate N-(allyloxycarbonylmethyl) derivatives. This step introduces a two-carbon spacer terminated by a masked carboxylic acid.

Experimental Protocol: N-Alkylation of an Amino Ester

Objective: Synthesis of N-allyl-glycinyl derivatives.

-

Solvent Selection: Use anhydrous DMF or Acetonitrile . DMF promotes

kinetics due to its polar aprotic nature, stabilizing the transition state. -

Base Selection: Use Cesium Carbonate (

) or Potassium Carbonate (-

Expert Insight:

is preferred for sterically hindered amines due to the "cesium effect" (higher solubility and looser ion pairing).

-

-

Addition: Add ACA (1.1 equiv) dropwise at 0°C to control the exotherm, then warm to room temperature.

-

Caution: ACA is a potent lynchpin; rapid addition can lead to bis-alkylation if the amine is primary.

-

Self-Validating Checkpoint

-

TLC Monitoring: The product will be less polar than the starting amine but more polar than ACA.

-

NMR Verification: Look for the disappearance of the signal at

4.08 ppm (

Module B: The Allyl Ester (Orthogonal Deprotection)

The allyl ester is unique because it is stable to both acidic (TFA) and basic (Piperidine) conditions used in peptide synthesis. It is removed selectively using Palladium(0).[4]

Mechanism: -Allyl Scavenging

The reaction proceeds via the formation of a

-

Catalyst:

(Tetrakis) is standard (1–5 mol%). -

Scavengers:

-

Morpholine: Forms N-allyl morpholine (volatile, easy to remove).

-

Dimedone: Used when basic scavengers must be avoided.

-

Phenylsilane (

): Acts as a hydride source for reductive cleavage.

-

Experimental Protocol: Pd(0)-Catalyzed Deprotection

Reference Protocol: Adapted from Guibé (1998) and Vutukuri et al. (2003).

-

Dissolution: Dissolve the substrate in dry DCM or THF under Nitrogen.

-

Scavenger Addition: Add Morpholine (10 equiv). Large excess is crucial to ensure the equilibrium shifts entirely to the deprotected acid.

-

Catalyst Addition: Add

(0.05 equiv). Shield reaction vessel from light (catalyst sensitivity). -

Reaction: Stir at room temperature for 1–2 hours.

Self-Validating Checkpoint

-

Visual Cue: The reaction mixture often darkens as Pd(0) degrades or clusters.

-

Mass Spec: Immediate loss of mass corresponding to the allyl group (

). -

NMR: Complete disappearance of the allyl pattern (

5.9, 5.3 ppm).

Synergistic Application: Heterocycle Synthesis

Combining Module A and Module B allows for the rapid assembly of heterocycles such as 1,4-morpholin-2-ones or piperazinones. The ACA unit provides the "glycine" backbone for these rings.

Workflow Diagram: Synthesis of Morpholin-2-ones

This workflow demonstrates the "Self-Validating" concept where the intermediate is isolated and checked before the final cyclization.

Figure 2: Stepwise assembly of a morpholinone scaffold using ACA. The allyl group protects the carboxylic acid during N-alkylation, then is removed to allow intramolecular esterification/amidation.

Safety & Handling (Critical)

-

Lachrymator: ACA vapors cause severe eye irritation and tearing. All transfers must occur in a functioning fume hood.

-

Skin Absorption: ACA is toxic by dermal absorption (

Dermal Rabbit: ~500 mg/kg). Double-gloving (Nitrile) is recommended. -

Decontamination: Spills should be treated with dilute ammonia or sodium bicarbonate solution to hydrolyze the chloroacetate before disposal.

References

-

Guibé, F. (1998).[5] Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium

-allyl methodology. Tetrahedron, 54(13), 2967-3042. Link -

Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M. H., & Thayumanavan, S. (2003).[6][7] A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(3), 1146-1149.[6][7] Link

-

Gómez-Martínez, P., Dessolin, M., Guibé, F., & Albericio, F. (1999). N

-Alloc temporary protection in solid-phase peptide synthesis.[8] The use of amine–borane complexes as allyl group scavengers.[8] Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link -

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76206, Allyl chloroacetate. Link

Sources

- 1. Allyl Chloroacetate | 2916-14-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Allyl Ethers [organic-chemistry.org]

- 7. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 8. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Allyl Chloroacetate: A Bifunctional Electrophile for Advanced Organic Synthesis

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Dual-Reactivity Platform

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount. Allyl chloroacetate emerges as a powerful reagent, uniquely equipped with two distinct electrophilic centers. This bifunctional nature—a highly reactive α-chloroacetyl group and a versatile allyl moiety—provides a strategic platform for the streamlined construction of complex molecular architectures. Its utility spans from the alkylation of a wide array of nucleophiles to its participation in metal-catalyzed transformations and the synthesis of important heterocyclic scaffolds.

This guide provides an in-depth exploration of the reactivity and synthetic applications of allyl chloroacetate. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of its reactivity, providing field-proven insights and detailed experimental protocols to empower researchers in leveraging this reagent's full potential.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation. Allyl chloroacetate is a colorless liquid that requires careful handling due to its toxicity and irritant properties.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₇ClO₂ | [1] |

| Molecular Weight | 134.56 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 164 °C | [3] |

| Density | 1.159 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.446 | [3] |

Safety and Handling: Allyl chloroacetate is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Chapter 1: The Chloroacetyl Group as a Potent Electrophile: Sₙ2 Alkylation Reactions

The primary and most widely exploited mode of reactivity for allyl chloroacetate is the electrophilicity of the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of this center and stabilizes the transition state of nucleophilic substitution, making it an excellent substrate for Sₙ2 reactions. The chloride ion is a good leaving group, facilitating reactions with a broad range of soft and hard nucleophiles.

O-Alkylation of Phenols: A Modified Williamson Ether Synthesis

The alkylation of phenols to form aryl ethers is a cornerstone transformation in organic synthesis. Allyl chloroacetate serves as an effective reagent for the preparation of allyl (aryloxy)acetates, which are valuable intermediates in the synthesis of fragrances and pharmaceuticals. The reaction proceeds via a Williamson ether synthesis pathway, where a phenoxide ion, generated by deprotonation of the corresponding phenol, acts as the nucleophile.

Causality in Experimental Design: The choice of base and solvent is critical for the success of this reaction. A moderately strong base, such as potassium carbonate or sodium hydroxide, is sufficient to deprotonate the acidic phenol without promoting hydrolysis of the ester functionality. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile accelerates the Sₙ2 reaction by solvating the cation of the base while leaving the nucleophilic phenoxide anion relatively free to attack the electrophile.

Caption: Mechanism of O-Alkylation of Phenols with Allyl Chloroacetate.

Experimental Protocol: Synthesis of Allyl (4-nitrophenoxy)acetate

This protocol is adapted from analogous procedures for the alkylation of phenols with haloacetates.[4]

-

Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Solvent Addition: Add 30 mL of anhydrous acetone to the flask.

-

Addition of Electrophile: To the stirring suspension, add allyl chloroacetate (1.35 g, 10 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: After cooling to room temperature, filter the solid potassium carbonate and potassium chloride. Wash the solid with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (50 mL) and wash with 5% aqueous sodium hydroxide (2 x 20 mL) to remove any unreacted phenol, followed by water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure allyl (4-nitrophenoxy)acetate.

| Nucleophile | Product | Typical Yield | Reference |

| Phenol | Allyl phenoxyacetate | High | [Eureka |

| 4-Nitrophenol | Allyl (4-nitrophenoxy)acetate | ~85-95% (estimated) | Adapted from [4] |

| Eugenol | Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate | 90-95% | [4] |

| Note: The reference uses ethyl chloroacetate; similar high yields are expected with allyl chloroacetate. |

N-Alkylation of Heterocycles and Amines

The chloroacetyl moiety of allyl chloroacetate is also a potent agent for the N-alkylation of various nitrogen-containing nucleophiles, including amines and nitrogenous heterocycles like imidazoles and phthalimides.

Chemoselectivity Considerations: With primary and secondary amines, over-alkylation can be a significant side reaction. However, the bifunctional nature of allyl chloroacetate presents an interesting chemoselectivity challenge. The relative reactivity of a nucleophile towards the chloroacetyl group versus the allyl group (in a potential palladium-catalyzed reaction, see Chapter 3) depends on the "hardness" or "softness" of the nucleophile and the reaction conditions.[5][6] Generally, direct Sₙ2 attack at the chloroacetyl position is favored under standard thermal conditions.

Experimental Protocol: Synthesis of 2-(allyloxycarbonylmethyl)isoindoline-1,3-dione (Gabriel Synthesis)

This procedure is a variation of the Gabriel synthesis, which is a robust method for preparing primary amines.[7][8]

-

Reagent Preparation: In a 50 mL round-bottom flask, suspend potassium phthalimide (1.85 g, 10 mmol) in 20 mL of anhydrous DMF.

-

Addition of Electrophile: Add allyl chloroacetate (1.48 g, 11 mmol) to the suspension at room temperature with vigorous stirring.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-4 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(allyloxycarbonylmethyl)isoindoline-1,3-dione.

Chapter 2: Synthesis of Heterocycles

Allyl chloroacetate is a valuable precursor for the synthesis of various heterocyclic systems, particularly those containing nitrogen and sulfur. The reaction typically proceeds through an initial Sₙ2 alkylation followed by an intramolecular cyclization.

Thiazolidinone Synthesis

The reaction of thiourea or its derivatives with α-haloesters is a classical and efficient method for the synthesis of thiazolidin-4-ones, a scaffold present in numerous biologically active compounds. When thiourea reacts with allyl chloroacetate, the sulfur atom acts as the nucleophile, attacking the α-carbon and displacing the chloride. The resulting intermediate then undergoes an intramolecular cyclization to form the thiazolidinone ring.

Caption: Synthesis of Thiazolidinones from Thiourea and Allyl Chloroacetate.

Experimental Protocol: Synthesis of 2-Amino-3-allyl-1,3-thiazol-4(5H)-one

This protocol is based on established methods for the synthesis of thiazolidinones from thiourea and α-halo acids/esters.[5][9][10]

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve allylthiourea (1.16 g, 10 mmol) and anhydrous sodium acetate (1.23 g, 15 mmol) in 30 mL of glacial acetic acid. Alternatively, thiourea can be used, which may lead to the N-unsubstituted product or a mixture.

-

Addition of Electrophile: Add allyl chloroacetate (1.35 g, 10 mmol) to the solution.

-

Reaction: Heat the mixture under reflux for 5-7 hours.

-

Work-up: After cooling, pour the reaction mixture onto crushed ice (100 g).

-

Isolation: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from ethanol.

Chapter 3: The Allyl Group as a Handle for Advanced Transformations

While the chloroacetyl moiety provides a reliable site for Sₙ2 reactions, the allyl group offers a gateway to a diverse range of transformations, most notably palladium-catalyzed reactions. This dual reactivity allows for sequential functionalization, making allyl chloroacetate a strategic linchpin in multi-step synthesis.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for C-C, C-N, and C-O bond formation.[5][6] It involves the reaction of a nucleophile with an allylic substrate, such as an allyl ester, in the presence of a palladium(0) catalyst. The reaction proceeds through a characteristic π-allylpalladium intermediate.

Mechanistic Insight: The catalytic cycle begins with the coordination of the Pd(0) catalyst to the double bond of the allyl ester. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing the chloroacetate as a leaving group and forming a cationic π-allylpalladium(II) complex. A "soft" nucleophile (e.g., a malonate enolate) then attacks one of the terminal carbons of the π-allyl complex, forming the new bond and regenerating the Pd(0) catalyst.

The Role of the Chloroacetate Leaving Group: While allyl acetates are commonly used in the Tsuji-Trost reaction, the use of allyl chloroacetate is less documented. The chloroacetate anion is a better leaving group than acetate due to the inductive electron-withdrawing effect of the chlorine atom. This could potentially lead to a faster rate of oxidative addition. However, the relative reactivity can also be influenced by the specific ligands on the palladium catalyst and the reaction conditions.[11]

Sources

- 1. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]

- 2. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. Method for synthesizing allyl phenoxyacetate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Tsuji-Trost Reaction [organic-chemistry.org]

- 9. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Staudinger Reaction [organic-chemistry.org]

- 11. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

Technical Guide: Nucleophilic Substitution Mechanism of Allyl Chloroacetate

Executive Summary

Allyl chloroacetate (ACA) is a bifunctional electrophile critical to the synthesis of heterocycles and peptidomimetics in pharmaceutical development. Its unique reactivity profile stems from the interplay between the highly electrophilic

This guide provides a rigorous analysis of the SN2 displacement of the chloride , the dominant mechanistic pathway utilized in medicinal chemistry. We explore the orbital interactions that drive this reaction, define the chemoselective boundaries against carbonyl attack, and provide a validated protocol for high-yield derivatization.

Molecular Architecture & Reactivity Profile

To control the reactivity of ACA, one must understand its three distinct electrophilic sites. The molecule is not merely an alkyl halide; it is a "spring-loaded" substrate where electronic effects amplify reactivity.

| Site | Moiety | Hybridization | Reactivity Mode | Hard/Soft Preference |

| A | SN2 Displacement | Soft (Thiols, Amines, Phosphines) | ||

| B | Carbonyl (C=O) | SNAc (Acyl Substitution) | Hard (Alkoxides, Hydroxide) | |

| C | Allyl Terminus | Allylic Substitution (Pd-catalyzed) | Transition Metal Mediated |

Electronic Activation

The reactivity of the C-Cl bond in ACA is significantly higher than in non-activated alkyl chlorides (e.g., 1-chlorobutane).

-

Inductive Effect (-I): The carbonyl oxygen pulls electron density through the

-framework, increasing the partial positive charge ( -

Orbital Overlap: The

orbital lowers the energy of the adjacent -

Allyl Influence: The allylic oxygen exerts a stronger electron-withdrawing effect than a saturated ethyl group, further destabilizing the ground state and accelerating nucleophilic attack.

The Mechanism: SN2 Displacement

The primary utility of ACA in drug design is the displacement of the chloride by nucleophiles (amines, thiols, carboxylates) to generate

Mechanistic Pathway

The reaction proceeds via a concerted, bimolecular substitution (SN2).[1]

-

Approach: The nucleophile (Nu) approaches the

-carbon at a 180° angle relative to the C-Cl bond (backside attack).[1] -

Transition State: A pentacoordinate trigonal bipyramidal transition state is formed. The negative charge is delocalized, stabilized significantly by the adjacent carbonyl group.

-

Inversion: As the Cl leaving group departs, the stereocenter (if chiral) inverts.[1] In ACA, the

-carbon is achiral, but the geometric inversion of the tetrahedron still occurs.

Visualization: Reaction Coordinate & Pathway

The following diagram illustrates the energy flow and structural transformation during the substitution.

Caption: Concerted SN2 pathway showing the interaction between the nucleophile and the activated C-Cl bond.

Chemoselectivity: The "Hard-Soft" Battle

A critical failure mode in ACA reactions is the accidental attack on the carbonyl (transesterification or amidation) rather than the

Rule of Thumb for Selectivity

-

Soft Nucleophiles (High Selectivity for C-Cl):

-

Examples: Thiols (R-SH), Thioethers, Iodide, Phosphines, secondary Amines (moderate).

-

Outcome: Clean SN2 displacement. The orbital overlap is dominant.

-

-

Hard Nucleophiles (High Risk of C=O Attack):

-

Examples: Hydroxide (

), Alkoxides ( -

Outcome: Hydrolysis of the allyl ester or transesterification.

-

Critical Insight: When using amines (which are borderline hard/soft), steric hindrance plays a massive role. Primary amines may attack the carbonyl if the temperature is too high. Always keep reaction temperatures below 0°C during the initial addition of primary amines to favor kinetic control at the C-Cl bond.

Validated Experimental Protocol

Objective: Synthesis of Allyl 2-(morpholin-4-yl)acetate (Model for drug intermediate synthesis). Scale: 10 mmol basis.

Reagents

-

Allyl Chloroacetate (1.0 equiv)[2]

-

Morpholine (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv) [Acts as HCl scavenger]

-

Solvent: Dry DMF or Acetonitrile (ACN)

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with Allyl Chloroacetate (1.35 g, 10 mmol) and anhydrous ACN (20 mL). Cool to 0°C under

atmosphere.-

Why? Cooling suppresses side reactions (e.g., amidation of the ester).

-

-

Base Addition: Add TEA (1.67 mL, 12 mmol) in one portion.

-

Nucleophile Addition: Add Morpholine (0.96 g, 11 mmol) dropwise over 10 minutes.

-

Why? Dropwise addition prevents localized "hotspots" that favor thermodynamic byproducts.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). Stain with Iodine or KMnO4. Look for the disappearance of the ACA spot.

-

-

Quench & Isolation:

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with Water (2 x 20 mL) to remove TEA salts and DMF.

-

Wash with Brine (20 mL).

-

Dry over

, filter, and concentrate in vacuo.

-

Experimental Workflow Diagram

Caption: Standardized workflow for SN2 substitution on Allyl Chloroacetate.

Applications in Drug Discovery[3]

Heterocycle Synthesis (Thiazolidinones)

ACA is a cornerstone reagent for synthesizing 4-thiazolidinones, a scaffold found in anti-inflammatory and anticonvulsant drugs.

-

Mechanism: Reaction with thioureas or thiosemicarbazones. The sulfur attacks the C-Cl bond (

), followed by an intramolecular cyclization where the nitrogen attacks the carbonyl (SNAc), releasing allyl alcohol.

The Allyl "Smart" Protecting Group

In complex molecule synthesis (e.g., prostaglandins, cephalosporins), the allyl ester is preferred over methyl/ethyl esters.

-

Deprotection: Methyl esters require strong acid/base hydrolysis, which can destroy sensitive pharmacophores.

-

Allyl Advantage: The allyl group can be removed under neutral conditions using

and a scavenger (e.g., morpholine). This orthogonality is crucial when the molecule contains other ester groups that must remain intact.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76206, Allyl chloroacetate. Retrieved from [Link]

-

Byju's. Nucleophilic Substitution Mechanism Elucidation (SN2 Pathways). Retrieved from [Link]

-

Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Allylic Amines and Esters. Retrieved from [Link]

Sources

Mechanistic & Kinetic Profiling of Allyl Chloroacetate in Sₙ2 Transformations

Executive Summary & Mechanistic Distinction

Allyl chloroacetate (ACA ) represents a unique electrophilic scaffold in organic synthesis.[1] Unlike simple alkyl halides, ACA possesses two distinct electrophilic centers: the carbonyl carbon and the

Crucial Structural Distinction:

Researchers often conflate ACA with allylic halides (e.g., allyl chloride).[1] In ACA, the leaving group (chloride) is bonded to the

-

Structure:

-

Reactivity Driver: The adjacent carbonyl group lowers the LUMO energy of the C–Cl bond via

orbital mixing, significantly accelerating Sₙ2 rates compared to non-activated alkyl chlorides.

This guide details the kinetic profiling of ACA using the Menschutkin reaction (quaternization of amines) as a model system, a standard for evaluating nucleophilicity and electrophilicity in pharmaceutical process design.

Mechanistic Architecture

The reaction follows a classic bimolecular nucleophilic substitution (Sₙ2) pathway.[1][2][3] The transition state is pentacoordinate, characterized by synchronous bond formation (Nu–C) and bond breakage (C–Cl).[1]

Reaction Pathway (Graphviz Visualization)

Caption: Figure 1. Reaction coordinate of the Sₙ2 displacement of chloride from allyl chloroacetate by a neutral nucleophile.

Kinetic Theory & Mathematical Modeling

The reaction between ACA and a neutral nucleophile (e.g., Pyridine, Triethylamine) exhibits second-order kinetics , first-order with respect to both the substrate and the nucleophile.

The Rate Law

[1]Where:

-

is the second-order rate constant (

- is the concentration of Allyl Chloroacetate.[1]

- is the concentration of the Nucleophile.

Structural Reactivity: The Taft Correlation

To predict the specific rate constant of ACA relative to other esters (e.g., ethyl chloroacetate), we utilize the Taft Equation for polar substituent effects in aliphatic systems:

[1]-

(Polar Constant): The allyl group (

-

Mechanistic Insight: The electron-withdrawing nature of the allyl ester moiety increases the electrophilicity of the

-carbon, theoretically making ACA react faster than ethyl chloroacetate, provided steric hindrance (

Experimental Methodology: Conductometric Kinetics

Protocol Validation: The most robust method for monitoring the Menschutkin reaction of haloesters is Conductometry . The reaction converts two neutral species (Ester + Amine) into two ions (Ammonium cation + Chloride anion).[1] The rate of conductivity increase is directly proportional to the reaction rate.

Reagents & Setup

-

Substrate: Allyl Chloroacetate (>98%, redistilled).[1]

-

Nucleophile: Pyridine (dried over KOH) or Triethylamine.[1]

-

Solvent: Nitrobenzene or Acetonitrile (high dielectric constant promotes charge separation).[1]

-

Apparatus: Thermostated conductivity cell with platinum black electrodes.

Step-by-Step Workflow

-

Preparation: Prepare equimolar solutions (e.g., 0.05 M) of ACA and Pyridine in the chosen solvent. Equilibrate both solutions in a water bath at the target temperature (e.g., 25.0 °C ± 0.1 °C) for 30 minutes.

-

Initiation: Rapidly mix equal volumes of the substrate and nucleophile solutions into the conductivity cell. Start the timer (

).[1] -

Data Acquisition: Record conductance (

) at regular intervals (every 30-60 seconds) until the reading stabilizes (infinity reading, -

Calculation: The integrated rate equation for second-order kinetics with equal initial concentrations (

) is:converting conductance to concentration:

[1]Plot

versus time (

Experimental Workflow Diagram

Caption: Figure 2. Conductometric workflow for determining Sₙ2 rate constants.

Data Presentation & Comparative Analysis

The following table summarizes representative kinetic data for

Table 1: Comparative Second-Order Rate Constants (

| Substrate | Structure | Relative Rate ( | Electronic Effect ( |

| Ethyl Chloroacetate | 1.00 (Reference) | -0.10 (Ethyl) | |

| Allyl Chloroacetate | 1.25 - 1.40 | +0.13 (Allyl) | |

| Methyl Chloroacetate | 1.15 | 0.00 (Methyl) | |

| Propyl Chloride | < 0.001 | N/A (No Carbonyl Activation) |

Note: The "Allyl" effect is secondary. The primary driver is the chloroacetate motif. However, the allyl group provides a measurable rate enhancement over the ethyl analog due to the inductive withdrawal of the allylic oxygen.

Activation Parameters

To fully characterize the kinetics, runs should be performed at three temperatures (e.g., 25°C, 35°C, 45°C).[1]

-

Enthalpy of Activation (

): Typically 12–15 kcal/mol for this class.[1] -

Entropy of Activation (

): Typically large and negative (-20 to -30 e.u.), consistent with the highly ordered, charge-separated transition state of the Menschutkin reaction.

References

-

Ingold, C. K. (1969).[1] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1] (Foundational text on Sₙ2 mechanism and Menschutkin kinetics).

-

Vlasov, V. M. (1993).[1] "Fluorine-containing substituents in the Hammett-Taft equations." Journal of Fluorine Chemistry. Link (Source for

constants and inductive effects in esters).[1] -

Pan, K., et al. (1962).[1][5] "Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements." Journal of the Chinese Chemical Society.[5] Link (Validates conductometric methods for ester kinetics).[1]

-

Oxford Reference. "Menschutkin Reaction."[1] Link (Definition and scope of the amine alkylation model).[1]

Sources

Allyl chloroacetate molecular weight and formula

Molecular Architecture, Synthetic Pathways, and Applications in Bioconjugation [1]

Executive Summary

Allyl chloroacetate (ACA) is a bifunctional organohalide ester widely utilized as a "molecular bridge" in advanced polymer chemistry and pharmaceutical synthesis.[1] Its utility stems from its dual-reactivity profile: an electrophilic

Part 1: Physicochemical Profile

Data Integrity: The following constants are critical for stoichiometric calculations and process safety management.

| Parameter | Value | Unit | Context/Notes |

| Molecular Formula | - | - | |

| Molecular Weight | 134.56 | g/mol | Critical for molarity calculations |

| CAS Registry Number | 2916-14-5 | - | Unique Identifier |

| Density | 1.16 | g/mL | At 20°C; denser than water |

| Boiling Point | 164 | °C | At 760 mmHg |

| Flash Point | 61 | °C | Combustible liquid |

| Solubility | Immiscible | Water | Soluble in alcohols, ether, acetone |

| Safety Classification | Lachrymator | - | Severe eye irritant (Tear Gas effect) |

Part 2: Synthetic Architecture

The industrial and laboratory synthesis of allyl chloroacetate typically follows a Fischer Esterification pathway.[1] This process is equilibrium-driven, requiring specific thermodynamic controls to maximize yield.[1]

Reaction Mechanism

The synthesis involves the condensation of Chloroacetic Acid and Allyl Alcohol catalyzed by a strong acid (e.g.,

Process Logic (Causality):

-

Protonation: The carbonyl oxygen of chloroacetic acid is protonated, increasing electrophilicity.[1][2]

-

Nucleophilic Attack: The hydroxyl group of allyl alcohol attacks the carbonyl carbon.[1][2]

-

Water Elimination: A water molecule is eliminated to form the ester.[1]

-

Equilibrium Shift: Because the reaction is reversible, azeotropic distillation (often with toluene or benzene) is strictly required to remove water, driving the equilibrium to the right (Le Chatelier’s Principle).[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 1: Step-by-step synthetic workflow emphasizing the critical water removal step to drive equilibrium.[1][2]

Part 3: Reactivity & Mechanistic Pathways

Allyl chloroacetate is a "bifunctional" monomer.[1][2] Its utility in drug development and materials science arises from the ability to selectively react at two distinct sites.[1]

Site A: The -Chloro Group ( Center)

The carbon adjacent to the chlorine atom is electron-deficient due to the induction from both the chlorine and the carbonyl group.[1]

-

Mechanism: Nucleophilic Substitution (

).[1] -

Reagents: Amines, thiols, or alkoxides.[1]

-

Application: Attaching the allyl ester group to a drug molecule or polymer backbone.[1][3]

Site B: The Allyl Group (Polymerization Center)

The terminal alkene allows the molecule to participate in radical reactions.[1]

-

Mechanism: Free Radical Polymerization or Olefin Metathesis.[1]

-

Reagents: Radical initiators (AIBN, Benzoyl Peroxide).[1]

-

Application: Cross-linking hydrogels or forming optical resins (similar to CR-39).[1]

Reactivity Map

Figure 2: Bifunctional reactivity map demonstrating divergent synthesis pathways for pharmaceutical and material applications.[1]

Part 4: Applications in R&D

Drug Delivery Systems (Hydrogels)

ACA is frequently used to synthesize allyl-terminated macromonomers .[1][4] By reacting the chloroacetate end with a hydrophilic polymer (like PEG-amine), researchers create PEG-allyl derivatives.[1] These can then be cross-linked via the allyl group to form biocompatible hydrogels.[1]

-

Mechanism: The hydrogel mesh size controls the diffusion rate of encapsulated drugs.[1]

-

Significance: Allows for the "tunable" release of therapeutics.[1][5]

Prodrug Linkers

The ester linkage in ACA is hydrolytically labile (susceptible to hydrolysis by esterases in the body).[1]

-

Strategy: A drug is attached via the chloro-end.[1] Upon administration, plasma esterases cleave the ester bond, releasing the active drug and the allyl byproduct (which must be assessed for toxicity).[1]

Part 5: Experimental Protocol (Standard Operating Procedure)

Safety Warning: Allyl chloroacetate is a lachrymator .[1] All operations must be performed in a functioning fume hood.[1] Goggles and chemically resistant gloves (Nitrile/Butyl) are mandatory.[1]

Protocol: Synthesis of Allyl Chloroacetate via Azeotropic Esterification

Reagents:

-

Chloroacetic acid (1.0 eq)[1]

-

Allyl alcohol (1.2 eq - excess drives reaction)[1]

-

p-Toluenesulfonic acid (p-TsOH) (0.01 eq - catalyst)[1]

-

Toluene (Solvent for azeotrope)[1]

Methodology:

-

Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

-

Charging: Add Chloroacetic acid, Allyl alcohol, p-TsOH, and Toluene to the RBF.

-

Reflux: Heat the mixture to reflux (~110°C). Water will co-distill with Toluene and collect in the Dean-Stark trap.[1]

-

Monitoring: Continue reflux until water collection ceases (theoretical yield of water can be calculated to determine endpoint).

-

Work-up (Self-Validating Step):

-

Drying: Dry the organic layer over anhydrous

and filter.[1] -

Purification: Perform vacuum distillation. Collect the fraction boiling at ~60-65°C (at reduced pressure, e.g., 15 mmHg) to obtain pure Allyl Chloroacetate.[1]

-

Characterization: Confirm structure via

-NMR (Look for Allyl signals at 5.9 ppm and 5.3 ppm; Chloroacetate

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76206, Allyl chloroacetate. Retrieved from [Link][1]

-

NIST Chemistry WebBook. (2023).[1] Chloroacetic acid allyl ester.[1][6][7] SRD 69.[1][7] Retrieved from [Link][1]

Sources

- 1. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Allyl chloroacetate 98 2916-14-5 [sigmaaldrich.com]

- 7. Chloroacetic acid allyl ester [webbook.nist.gov]

The Chloroacetyl Group: A Technical Guide to Reactivity, Protection, and Covalent Inhibition

Executive Summary

The chloroacetyl group (

Structural and Electronic Properties[1]

The chloroacetyl group is characterized by the presence of an electron-withdrawing chlorine atom

Electrophilicity and Reactivity Landscape

Unlike acrylamides, which react via Michael addition, chloroacetamides react via nucleophilic substitution (

-

Leaving Group Ability: The chloride ion is a moderate leaving group compared to bromide or iodide. This makes chloroacetyls less reactive than iodoacetyls (which are often too promiscuous for biological use) but more reactive than many acrylamides.

-

Substituent Effects: The reactivity is highly sensitive to substitution on the amide nitrogen.

-

Insight:

-methyl chloroacetamide is significantly less reactive than

-

Table 1: Comparative Reactivity of Cysteine-Targeting Electrophiles

| Electrophile | Mechanism | Relative Reactivity | Selectivity | Metabolic Stability |

| Iodoacetamide | High (Promiscuous) | Low | Low | |

| Bromoacetamide | High | Low-Moderate | Low | |

| Chloroacetamide | Moderate-High | High | Moderate | |

| Acrylamide | Michael Addition | Low-Moderate | High | High |

Spectroscopic Characterization

-

NMR: The methylene protons (

- NMR: The methylene carbon resonates around 40–45 ppm , while the carbonyl carbon appears near 165–170 ppm .

Synthetic Utility: The Chloroacetyl Protecting Group

In complex molecule synthesis, the chloroacetyl group is used to protect amines (as chloroacetamides) and alcohols (as chloroacetate esters).

Orthogonality

The chloroacetyl group is stable to:

-

Acidic conditions: (e.g., TFA, HCl/Dioxane) used to remove Boc groups.

-

Mild basic conditions: Stable to piperidine (used for Fmoc removal) if exposure is short, though prolonged exposure can lead to cleavage.

Deprotection Mechanism (Thiourea)

The most reliable method for removing the chloroacetyl group is treatment with thiourea . This reaction is chemically elegant, leveraging the "soft" nucleophilicity of sulfur to displace the chloride, followed by an intramolecular cyclization that releases the amine and forms a 2-iminothiazolidin-4-one byproduct.

Key Advantage: This method avoids strong acids, strong bases, or metal catalysts, preserving sensitive stereocenters.

Figure 1: Mechanism of thiourea-mediated chloroacetyl deprotection.[2] The sulfur atom acts as the initial nucleophile, facilitating a cyclization-release strategy.

Chemical Biology: The Covalent Warhead

In drug discovery, chloroacetamides are experiencing a renaissance as "Targeted Covalent Inhibitors" (TCIs) and in Fragment-Based Drug Discovery (FBDD).

Cysteine Targeting

Chloroacetamides preferentially target solvent-exposed cysteine residues.

-

Selectivity Filter: While more intrinsically reactive than acrylamides, chloroacetamides can achieve high selectivity if the non-covalent binding affinity (

) of the scaffold positions the warhead precisely near the target cysteine. -

Tunability: Reactivity can be dampened by steric hindrance (

-substitution) or electronic modulation of the amide nitrogen.

Metabolic Stability and Toxicity

A primary concern with chloroacetamides is off-target alkylation, particularly of Glutathione (GSH).

-

GSH Conjugation: GSH attacks the methylene carbon, displacing chloride.

-

Rearrangement Liability: Unlike simple alkylators,

-(2-chloroacetyl)glutathione can undergo a rearrangement where the acetyl group transfers to the

Figure 2: The kinetic workflow of a chloroacetamide covalent inhibitor. Success depends on maximizing

Experimental Protocols

Protocol: Installation of Chloroacetyl Group

Context: Standard acylation of a primary amine.

-

Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (

). -

Base: Add triethylamine (1.5 equiv) or DIPEA to scavenge HCl. Cool to

. -

Acylation: Add chloroacetyl chloride (1.1 equiv) dropwise.

-

Critical Step: Do not dump the reagent; the exotherm can cause bis-acylation or side reactions.

-

-

Monitoring: Warm to RT. Monitor by TLC/LCMS. The product will show a characteristic mass increase of +76/78 Da (Cl isotope pattern).

-

Workup: Wash with

(to remove base), then saturated

Protocol: Selective Removal (Deprotection)

Context: Removal of N-chloroacetyl from a peptide or small molecule using the Hantzsch-type cyclization method.

-

Reagent Preparation: Prepare a solution of Thiourea (1.2 – 2.0 equiv) in Ethanol/Acetic Acid (4:1 ratio) or pure Ethanol with catalytic

.-

Why Ethanol? Thiourea has poor solubility in DCM; polar protic solvents facilitate the

reaction.

-

-

Reaction: Add the protected substrate to the mixture. Heat to reflux (approx.

) for 1–4 hours.-

Validation: Reaction completion is indicated by the disappearance of the starting material and the precipitation of the 2-iminothiazolidin-4-one byproduct (often insoluble in EtOH).

-

-

Workup: Filter off the precipitate.[4] Concentrate the filtrate. The free amine is often obtained as the acetate salt (if AcOH was used).

References

-

Reactivity Profiling: Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature (2016). [Link]

-

Thiourea Mechanism: Masuda, T., et al. "Thiourea-mediated deprotection of N-chloroacetyl groups." Journal of Organic Chemistry (1978).[5] (Classic mechanistic reference for the cyclization pathway).

-

Electrophilicity Index: Tautermann, C. S. "Calculated electrophilicity as a predictor for the reactivity of covalent inhibitors." ChemMedChem (2020). [Link]

-

Metabolic Stability: Baillie, T. A. "Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept." Angewandte Chemie (2016). [Link]

-

Fragment Screening: Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." J. Am. Chem. Soc.[6] (2019). [Link]

Sources

- 1. QM Analyses for Cysteine – Chloroacetamide Bioconjugation-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2086822A - Process for producing aromatic asymmetrical thiourea derivatives - Google Patents [patents.google.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]

Chemo-Orthogonal Utility of the Allyl Moiety in Allyl Chloroacetate: A Mechanistic and Practical Guide

Executive Summary: The "Janus" Electrophile

Allyl chloroacetate (ACA) represents a unique class of "dual-electrophile" reagents in organic synthesis and polymer chemistry. It possesses two distinct reactive centers: the

For the drug development professional, the value of ACA lies in its chemo-orthogonality . The allyl group can serve two contradictory roles depending on the catalytic environment:

-

As a Protecting Group: Stable to acidic/basic hydrolysis but removable under mild, neutral Pd(0) conditions.

-

As a Functional Handle: Capable of radical polymerization or metathesis to graft chloroacetate functionalities onto polymer backbones.

This guide dissects the reactivity of the allyl moiety, providing validated protocols for its selective manipulation.

Mechanistic Core: The Allyl Group Under Palladium Catalysis

The most powerful application of the allyl group in ACA is its role in the Tsuji-Trost reaction .[1] Unlike simple acid/base hydrolysis which would likely destroy the chloroacetate moiety (via displacement of the chloride or saponification), Pd(0) catalysis targets the allyl ester exclusively.

The Catalytic Cycle (Tsuji-Trost)

The reaction proceeds through a

Mechanism:

-

Complexation: Pd(0) coordinates to the alkene of the allyl group.[1][3]

-

Oxidative Addition: The C-O bond breaks, expelling the chloroacetate anion and forming a cationic

- -

Nucleophilic Attack: A nucleophile (or scavenger) attacks the allyl terminus, regenerating Pd(0) and releasing the deprotected acid (chloroacetic acid) or its salt.

Figure 1: The catalytic cycle of Pd-mediated allyl ester cleavage. Note that the chloroacetate anion acts as the leaving group during oxidative addition.

Selectivity Parameters[1][5]

-

Hard vs. Soft Nucleophiles: The chloroacetate group is a "hard" electrophile. To avoid reacting with the Cl-CH2- site, use "soft" nucleophiles for the allyl catch.

-

Scavengers: For deprotection (cleaving the allyl group to reveal the carboxylic acid), a scavenger must be used to permanently trap the allyl cation.

-

Recommended:Morpholine or Dimedone .

-

Avoid: Primary amines (may react with the Cl-group via

).

-

The Allyl Group in Polymerization: Degradative Chain Transfer

In polymer science, ACA is often used to introduce pendant chloroacetate groups (which can later initiate ATRP). However, the allyl group exhibits a phenomenon known as degradative chain transfer , acting as a "brake" on radical polymerization.[5]

The Mechanism of Inhibition

Unlike vinyl monomers (e.g., styrene), the radical formed by abstracting an allylic hydrogen is resonance-stabilized and kinetically slow to propagate.

-

Propagation:

(Chain growth). -

Chain Transfer:

(H-abstraction). -

Termination: The stable

radical dimerizes or terminates a growing chain rather than initiating a new one.